molecular formula C23H22N6O2 B358196 4-(3,4-Dimethoxyphenyl)-11,12-dimethyl-10-(pyridin-2-ylmethyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene CAS No. 929966-38-1

4-(3,4-Dimethoxyphenyl)-11,12-dimethyl-10-(pyridin-2-ylmethyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

Cat. No.: B358196
CAS No.: 929966-38-1
M. Wt: 414.5g/mol
InChI Key: QQNBIEGQPPBBDO-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)-11,12-dimethyl-10-(pyridin-2-ylmethyl)-3,5,6,8,10-pentazatricyclo[73002,6]dodeca-1(9),2,4,7,11-pentaene is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxyphenyl)-11,12-dimethyl-10-(pyridin-2-ylmethyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene typically involves multi-step reactions. One common approach includes the following steps:

    Formation of the pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 3,4-dimethoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.

    Addition of the 2-pyridinylmethyl group: This can be done using nucleophilic substitution reactions.

    Methylation: The final step involves the methylation of the compound to introduce the dimethyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated synthesis equipment may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organometallic compounds (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the compound, such as piperidine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. It can interact with various biological targets, providing insights into cellular processes.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It has shown promise as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxyphenyl)-11,12-dimethyl-10-(pyridin-2-ylmethyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-Dimethoxyphenyl)-11,12-dimethyl-10-(pyridin-2-ylmethyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core with 3,4-dimethoxyphenyl and 2-pyridinylmethyl groups sets it apart from other similar compounds.

Properties

CAS No.

929966-38-1

Molecular Formula

C23H22N6O2

Molecular Weight

414.5g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)-11,12-dimethyl-10-(pyridin-2-ylmethyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C23H22N6O2/c1-14-15(2)28(12-17-7-5-6-10-24-17)22-20(14)23-26-21(27-29(23)13-25-22)16-8-9-18(30-3)19(11-16)31-4/h5-11,13H,12H2,1-4H3

InChI Key

QQNBIEGQPPBBDO-UHFFFAOYSA-N

SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC(=C(C=C4)OC)OC)CC5=CC=CC=N5)C

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC(=C(C=C4)OC)OC)CC5=CC=CC=N5)C

Origin of Product

United States

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